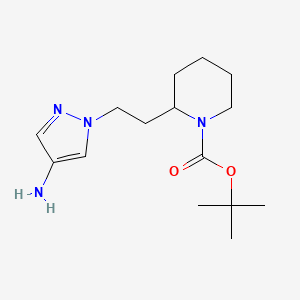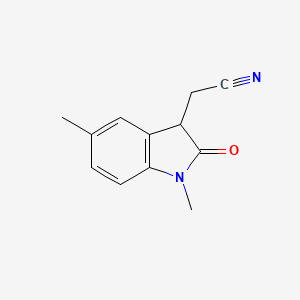
2-(2,6-Dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-ジメチルピリミジン-4-イル)-5-メチル-2H-1,2,3-トリアゾール-4-カルボン酸は、ピリミジン環とトリアゾール環を組み合わせたヘテロ環式化合物です。
2. 製法
合成経路と反応条件: 2-(2,6-ジメチルピリミジン-4-イル)-5-メチル-2H-1,2,3-トリアゾール-4-カルボン酸の合成は、通常、適切な前駆体の環化反応を伴います。 一般的な方法の1つは、2,6-ジメチルピリミジン-4-カルボン酸とヒドラジンを反応させて対応するヒドラジドを形成し、その後、適切なアルキンと環化させてトリアゾール環を形成することです .
工業生産方法: この化合物の工業生産方法は、文献にはあまり記載されていません。 大規模な合成は、高収率と純度を確保するために、上記の合成経路の最適化を伴う可能性が高く、連続フロー反応器や自動合成技術を使用することが考えられます。
反応の種類:
酸化: この化合物は、特にピリミジン環のメチル基で酸化反応を起こす可能性があります。
還元: 還元反応はトリアゾール環で起こることがあり、ジヒドロ誘導体の生成につながる可能性があります。
置換: この化合物は、特にピリミジン環の窒素原子に隣接する位置で求核置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
主要な生成物:
酸化: カルボン酸やケトンの生成。
還元: ジヒドロ誘導体の生成。
置換: 置換されたピリミジン誘導体の生成。
4. 科学研究における用途
化学: より複雑なヘテロ環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性が調査されています。
医学: 抗癌剤や抗菌剤としての可能性が探索されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,6-dimethylpyrimidine-4-carboxylic acid with hydrazine to form the corresponding hydrazide, followed by cyclization with an appropriate alkyne to form the triazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-microbial activities.
Industry: Potential use in the development of new materials with specific electronic properties.
作用機序
2-(2,6-ジメチルピリミジン-4-イル)-5-メチル-2H-1,2,3-トリアゾール-4-カルボン酸の正確な作用機序は完全には解明されていません。 酵素や受容体などの特定の分子標的に結合し、その活性を阻害すると考えられています。 この化合物は細胞シグナル伝達経路を阻害し、観察される生物学的効果をもたらす可能性があります .
類似化合物:
2,4-ジメチルピリミジン: ピリミジンコアを共有しますが、トリアゾール環はありません。
5-メチル-1,2,3-トリアゾール: トリアゾール環を含みますが、ピリミジンコアはありません。
2-(2,6-ジメチルピリミジン-4-イル)-1,2,3-トリアゾール: 類似の構造ですが、カルボン酸基がありません。
ユニークさ: 2-(2,6-ジメチルピリミジン-4-イル)-5-メチル-2H-1,2,3-トリアゾール-4-カルボン酸は、ピリミジン環とトリアゾール環の組み合わせに加えて、カルボン酸基の存在によりユニークです。 このユニークな構造は、その多様な化学反応性と潜在的な生物学的活性に貢献しています .
類似化合物との比較
2,4-Dimethylpyrimidine: Shares the pyrimidine core but lacks the triazole ring.
5-Methyl-1,2,3-triazole: Contains the triazole ring but lacks the pyrimidine core.
2-(2,6-Dimethylpyrimidin-4-yl)-1,2,3-triazole: Similar structure but without the carboxylic acid group.
Uniqueness: 2-(2,6-Dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of pyrimidine and triazole rings, along with the presence of a carboxylic acid group. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
特性
分子式 |
C10H11N5O2 |
|---|---|
分子量 |
233.23 g/mol |
IUPAC名 |
2-(2,6-dimethylpyrimidin-4-yl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H11N5O2/c1-5-4-8(12-7(3)11-5)15-13-6(2)9(14-15)10(16)17/h4H,1-3H3,(H,16,17) |
InChIキー |
ZSQYJDVTLCVXOZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C)N2N=C(C(=N2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



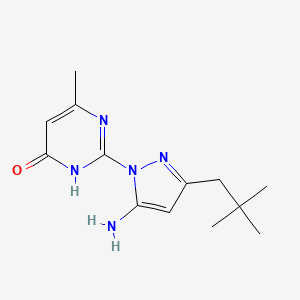
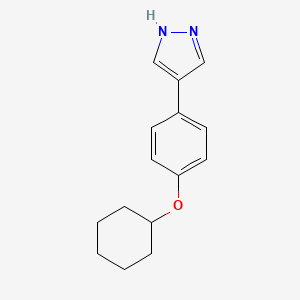

![benzyl 3-[(2S)-azetidin-2-yl]piperidine-1-carboxylate](/img/structure/B11787581.png)

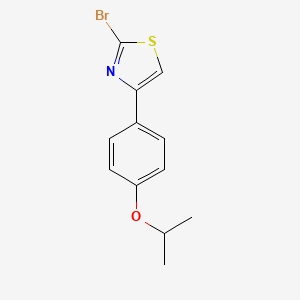
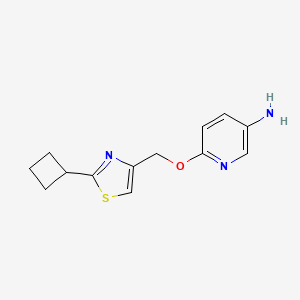
![7-(Piperazin-1-yl)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11787600.png)
![tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11787614.png)
![DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11787627.png)
![5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B11787628.png)
